2-甲基-2H-四唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

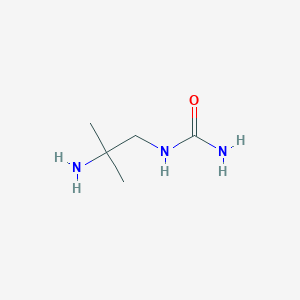

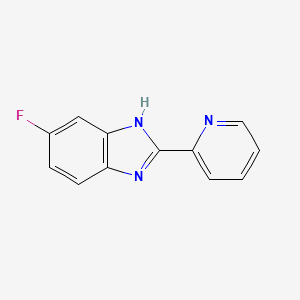

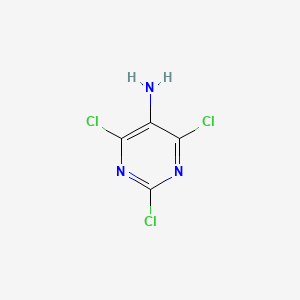

Ethyl 2-methyl-2H-tetrazole-5-carboxylate is a chemical compound that is part of a broader class of tetrazole derivatives. These compounds are of significant interest due to their diverse range of applications, including their use in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry. The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms, which imparts unique chemical reactivity and the potential for tautomerism, as seen in the matrix-isolated 1H- and 2H- tautomeric forms of ethyl tetrazole-5-carboxylate .

Synthesis Analysis

The synthesis of ethyl tetrazole derivatives often involves the reaction of azides with nitriles or the cyclization of thioamides with halogenated compounds. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of a carbothioamide with ethyl bromopyruvate . Similarly, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was prepared by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods demonstrate the versatility of synthetic approaches to tetrazole derivatives.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is often confirmed using spectroscopic techniques such as FTIR, NMR, and X-ray crystallography. For example, the unexpected structures of some pyrazole derivatives were determined by X-ray crystallographic analysis and 2D NMR . The crystal structure of a pyrazole carboxylate derivative was also elucidated using X-ray diffraction, providing insights into its three-dimensional conformation .

Chemical Reactions Analysis

Tetrazole derivatives can participate in various chemical reactions, including acylation, alkylation, and complex formation with metal ions. The acylation and alkylation reactions of pyrazole derivatives have been shown to exhibit high regioselectivity . Complexes of Cu(II), Co(II), and Ni(II) with tetrazole ligands have been prepared, and their solubility products were determined, indicating the potential of these compounds to form coordination complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl tetrazole derivatives, such as acid-base behavior, solubility, and chemical stability, are crucial for their practical applications. Studies have shown that these compounds can exhibit interesting physicochemical properties, such as the ability to form stable complexes with metal ions . Additionally, the conformational analysis of matrix-isolated tautomeric forms of ethyl tetrazole-5-carboxylate revealed that the 1H-tautomer is the most stable and predominates in cryogenic matrices .

科学研究应用

点击化学

四唑及其衍生物,包括2-甲基-2H-四唑-5-羧酸乙酯,在医药和制药应用中起着非常重要的作用 . 四唑衍生物的合成可以通过环保的方式进行,例如使用水作为溶剂,温和的条件,无毒,易于提取,易于设置,成本低廉等,产率良好至优异 .

分子对接

分子对接是分子生物学,计算结构生物学,计算机辅助药物设计和药物基因组学领域中不可或缺的工具 . 四唑衍生物通常用于分子对接研究,以了解它们与生物靶标的相互作用 .

金属配合物的合成

一种合成Cu(II),Zn(II),Pb(II)和Cd(II)与二阴离子四唑-5-羧酸盐(ttzCOO2−)配体的配合物的方法,涉及1 H-四唑-5-羧酸乙酯钠盐的原位水解 . 这表明2-甲基-2H-四唑-5-羧酸乙酯在金属配合物合成中的潜力。

降压药物设计

基于2- (N- ( (2′- (2H-四唑-5-基)- [1,1′-联苯]-4基)-甲基)-戊酰胺基)-3-甲基丁酸的化合物,它是2-甲基-2H-四唑-5-羧酸乙酯的衍生物,已被评估为一类新型的血管紧张素II受体拮抗剂 . 这表明2-甲基-2H-四唑-5-羧酸乙酯在降压药物设计中的潜力。

抗氧化活性

2-甲基-2H-四唑-5-羧酸乙酯的衍生物已显示出显着的自由基清除潜力 . 这表明2-甲基-2H-四唑-5-羧酸乙酯在开发抗氧化药物方面的潜力。

脲酶抑制

大多数合成的2-甲基-2H-四唑-5-羧酸乙酯类似物显示出脲酶抑制作用 . 这表明2-甲基-2H-四唑-5-羧酸乙酯在开发治疗与脲酶活性相关的疾病药物方面的潜力。

细胞毒性

合成的2-甲基-2H-四唑-5-羧酸乙酯化合物对A549细胞系表现出良好的活性,具有可接受的IC50值 . 这表明2-甲基-2H-四唑-5-羧酸乙酯在开发抗癌药物方面的潜力。

蛋白质结合研究

在活性口袋中,所有合成的化合物都与氨基酸具有两个或多个氢键,这表明结合能令人鼓舞 . 这表明2-甲基-2H-四唑-5-羧酸乙酯在蛋白质结合研究中的潜力。

作用机制

安全和危害

未来方向

The quantity and the interest of research devoted to the synthetic methods, molecular structure, physicochemical properties, and application of tetrazoles constantly increases . This heteroaromatic system contains the maximum number of nitrogen atoms, which is the reason why tetrazoles exhibit the extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity . The tetrazole ring is the fragment of a number of modern drugs (antibacterial, anti-allergic, anti-inflammatory, angiotensin II antagonists, etc.) . Because of the various possibilities of coordination of the tetrazole ring with metal ions, these compounds can be used as effective complexones and corrosion inhibitors .

属性

IUPAC Name |

ethyl 2-methyltetrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-8-9(2)7-4/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYUKSXHYURGOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(N=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B1339629.png)

![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)